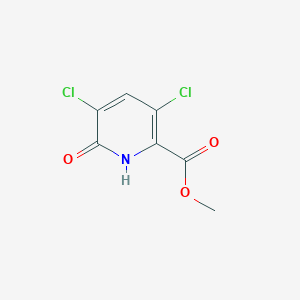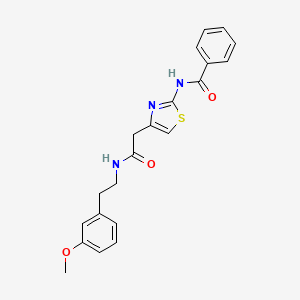
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate” is a chemical compound with the molecular formula C22H14ClFO3 . It is also known as “4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 2-fluorobenzoate” or "Benzoic acid, 2-fluoro-, 4-[3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]phenyl ester" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one was achieved using an eco-friendly catalyst and a green chemistry approach . The reaction involved the condensation of 3-acetyl coumarin with 4-chloro benzaldehyde through Claisen–Schmidt condensation .Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid moiety, a fluorobenzenecarboxylate moiety, and a chlorophenylacryloyl moiety . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 380.8 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Drug Delivery Systems
Research indicates the use of polymers involving 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate and related compounds in the development of drug delivery systems. Hydrogels prepared from 2-hydroxyethyl acrylate and 2-hydroxypropyl methacrylate monomers using related crosslinkers demonstrated controlled drug release rates influenced by factors such as crosslinking density, drug loading percentage, monomer type, and medium pH (Arun & Reddy, 2005). Similar studies on porous hydrogels formed by copolymerizing 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate with acrylate-based crosslinkers revealed the significant role of monomer, crosslinker percentage, drug-loading percentage, and pH in controlling drug release (Arun & Reddy, 2005).
Crystallographic Studies
The compound’s crystal structure, including intermolecular interactions and molecular conformation, has been analyzed through X-ray diffraction studies. This research provides valuable insights into the compound's structural aspects, which are crucial for understanding its interactions and reactivity in various applications (Mahawer, Singh, & Agarwal, 2013).
Pharmacological Evaluation
Certain derivatives of the compound have been synthesized and evaluated for their pharmacological properties, such as antimicrobial activity. These studies contribute to the exploration of the compound's potential in developing new therapeutic agents (Kumar, Kumar, & Khan, 2020).
Spectroscopic Characterization and Reactivity Studies
Research involving spectroscopic characterization and reactivity studies of acrylonitrile derivatives, including those related to this compound, provides deep insights into their structural and electronic properties. Such studies are vital for understanding the compound's behavior in various chemical environments and its potential applications in material science and organic electronics (Percino, Chapela, Pérez-Gutiérrez, Cerón, & Soriano, 2011).
properties
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO3/c23-17-5-3-4-15(14-17)8-13-21(25)16-9-11-18(12-10-16)27-22(26)19-6-1-2-7-20(19)24/h1-14H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLQEIKPJKNIFV-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451822.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2451824.png)
![8-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2451825.png)



![1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2451831.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2451833.png)

